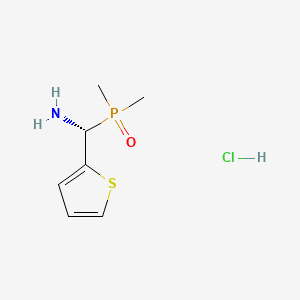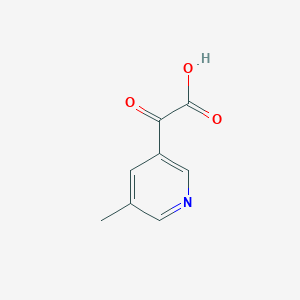
2-(5-Methylpyridin-3-yl)-2-oxoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methylpyridin-3-yl)-2-oxoacetic acid is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a methyl group at the 5-position and an oxoacetic acid moiety at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyridin-3-yl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the halogen-metal exchange followed by borylation. This method typically uses halopyridines as starting materials, which undergo metalation with organolithium or organomagnesium reagents, followed by reaction with boronic acids or esters .
Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane. This approach is advantageous due to its high selectivity and efficiency .
Industrial Production Methods
Industrial production of this compound often employs large-scale palladium-catalyzed cross-coupling reactions due to their scalability and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Methylpyridin-3-yl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 2-(5-Methylpyridin-3-yl)-2-hydroxyacetic acid.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: 2-(5-Methylpyridin-3-yl)-2-hydroxyacetic acid.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(5-Methylpyridin-3-yl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-(5-Methylpyridin-3-yl)-2-oxoacetic acid involves its interaction with specific molecular targets. The oxoacetic acid moiety can act as a chelating agent, binding to metal ions and influencing enzymatic activities. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to biological targets .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Methylpyridin-3-yl)-2-hydroxyacetic acid: A reduced form of the compound with a hydroxyl group instead of an oxo group.
5-Methylpyridine-3-carboxylic acid: Lacks the oxoacetic acid moiety but retains the methyl-substituted pyridine ring.
2-(5-Methylpyridin-3-yl)-2-oxoacetamide: An amide derivative with similar structural features.
Uniqueness
2-(5-Methylpyridin-3-yl)-2-oxoacetic acid is unique due to its combination of a pyridine ring and an oxoacetic acid moiety, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H7NO3 |
|---|---|
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
2-(5-methylpyridin-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H7NO3/c1-5-2-6(4-9-3-5)7(10)8(11)12/h2-4H,1H3,(H,11,12) |
Clave InChI |
OUJYFCAPBPAVNI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1)C(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


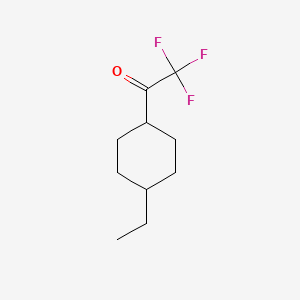
![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde](/img/structure/B15322516.png)
![Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15322524.png)
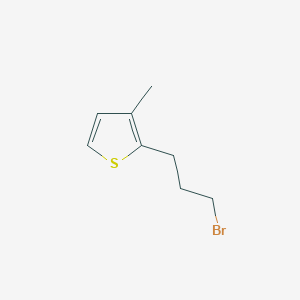
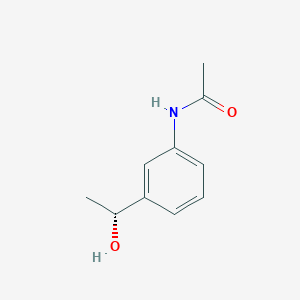

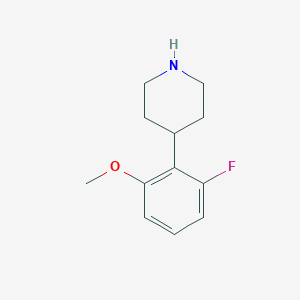
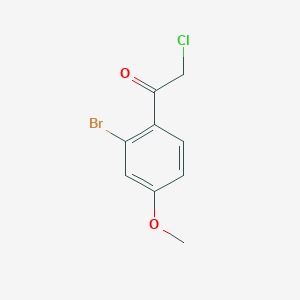
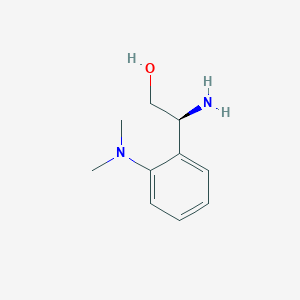
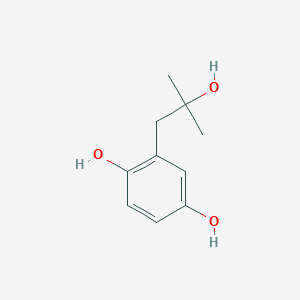

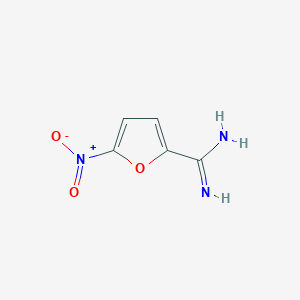
![[1-(Dimethylamino)cyclopentyl]methanolhydrochloride](/img/structure/B15322567.png)
